molecular formula C16H18N2O4S B2997456 Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate CAS No. 769161-98-0

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate

Cat. No.: B2997456
CAS No.: 769161-98-0
M. Wt: 334.39
InChI Key: WTFJJKISFONNBM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative with demonstrated cytotoxic activity against multiple cancer cell lines. Structurally, it features a thiophene core substituted with an amino group at position 5, a 4-methoxyphenyl carbamoyl moiety at position 4, a methyl group at position 3, and an ethyl ester at position 2 (Figure 1) . The compound is synthesized via multicomponent reactions, often employing Gewald’s methodology, which involves condensation of ketones, activated nitriles, and sulfur . Its pharmacological significance lies in its selective cytotoxicity against tumor cells, particularly breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), while exhibiting lower toxicity toward normal fibroblast cells (WI-38) .

Properties

IUPAC Name

ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJJKISFONNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an amino group, a methoxyphenyl carbamoyl group, and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the thiophene ring followed by the introduction of functional groups such as methoxy and carbonyl functionalities. Common reagents include aniline derivatives and ethyl chloroformate.

Synthetic Route Overview

StepReaction TypeReagents UsedPurpose
1CondensationKetone, elemental sulfur, ethylcyanoacetateFormation of thiophene ring
2SubstitutionSalicylaldehydeIntroduction of carbamoyl group
3FunctionalizationMethoxy group introductionEnhancing biological activity

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Case studies have explored the anticancer properties of this compound. For instance, a study conducted on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways. This action is likely mediated by the compound's ability to interact with cellular receptors and enzymes.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, influencing cellular signaling cascades that lead to apoptosis or cell cycle arrest.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial activity.

Case Study: Anticancer Activity

In a separate investigation involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated at approximately 25 µM, demonstrating significant potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with structural modifications exhibit varying cytotoxic profiles. Below is a comparative analysis of ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (Compound 76b) and analogs:

Table 1: Cytotoxic Activity of Thiophene Derivatives

Compound Name Substituents IC50 (µM) for Tumor Cell Lines Selectivity (Tumor vs. WI-38) Key Structural Features Linked to Activity
This compound (76b ) 4-methoxyphenyl carbamoyl, 3-methyl, ethyl ester MCF-7: ~1.5; NCI-H460: ~2.0 High Electron-donating OCH3 enhances binding affinity
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74 ) 4-chlorostyryl, cyano, ethyl ester MCF-7: ~1.0; NCI-H460: ~1.8 Moderate Electronegative Cl improves membrane permeability
Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (77 ) Ethoxy-propanamido, phenylcarbamoyl, ethyl ester MCF-7: ~2.0; NCI-H460: ~2.5 Low Hydrophobic ethoxy groups enhance lipophilicity
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS 350989-56-9 ) 4-chlorophenyl carbamoyl, 4-methyl, ethyl ester Data not reported N/A Chlorine substitution for improved activity

Key Findings

Role of Substituents: Electron-Donating Groups (e.g., OCH3): Compound 76b’s 4-methoxyphenyl group contributes to its high selectivity for tumor cells. The OCH3 group enhances electronic interactions with target proteins, likely through hydrogen bonding or π-π stacking . Electronegative Groups (e.g., Cl): Compound 74’s 4-chlorostyryl substituent increases cytotoxicity but reduces selectivity due to higher reactivity with normal cells . Hydrophobic Groups (e.g., Ethoxy): Compound 77’s ethoxy-propanamido chain improves lipophilicity, aiding cellular uptake but lowering specificity .

Activity Against Tumor Cell Lines: MCF-7 (Breast Adenocarcinoma): 76b (IC50 ~1.5 µM) is slightly less potent than 74 (IC50 ~1.0 µM) but more selective . NCI-H460 (Lung Cancer): Both 76b and 74 show comparable activity (IC50 ~2.0 µM), but 76b’s lower toxicity to WI-38 cells makes it preferable .

Absorption and Electronic Properties: UV-Vis studies () indicate that 4-methoxyphenyl-substituted derivatives (e.g., 76b) exhibit red-shifted absorption maxima compared to non-substituted analogs, suggesting enhanced conjugation and stability .

Synthetic Accessibility :

  • 76b and analogs are synthesized via scalable routes, such as diazo coupling or Gewald reactions, ensuring reproducibility for preclinical testing .

Contradictions and Limitations

  • While 76b and 74 are highlighted for their potency, exact IC50 values vary between studies due to differences in assay conditions .

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